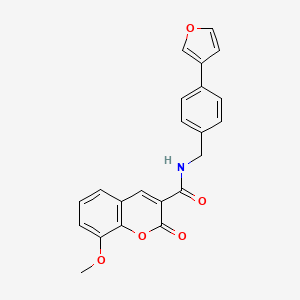

N-(4-(furan-3-yl)benzyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(furan-3-yl)benzyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as Furanocoumarin, is a chemical compound that belongs to the class of coumarins. Furanocoumarin is a natural product that is found in various plants, including citrus fruits, celery, and parsley. Over the years, Furanocoumarin has gained significant attention from the scientific community due to its potential medicinal properties.

Scientific Research Applications

Synthesis and Reactivity

- N-(1-Naphthyl)furan-2-carboxamide, synthesized via coupling naphthalen-1-amine with furan-2-carbonyl chloride, is treated with P2S5 to obtain thioamide, leading to the synthesis of benzo[e][1,3]benzothiazole. This demonstrates the compound's role in complex synthetic processes (Aleksandrov & El’chaninov, 2017).

Green Chemistry Approaches

- A catalyst-free synthesis of 6H-benzo[c]chromenes and benzo[c]chromen-8-ols via cascade reactions, featuring intramolecular Diels–Alder reactions of furan, shows environmentally friendly methods of producing similar compounds (He et al., 2012).

Anticholinesterase Activity

- Synthesized N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides showed significant activity toward AChE, indicating potential medical research applications in treating diseases related to cholinesterase enzymes (Ghanei-Nasab et al., 2016).

Tumor Growth and Metastasis Inhibition

- Novel terpyridine-skeleton molecules, including those with a chromeno[4,3-b]pyridine core, have been synthesized and evaluated for their effectiveness in inhibiting tumor growth and metastasis, highlighting the potential of similar structures in cancer treatment (Kwon et al., 2015).

Ionic Liquid-Mediated Synthesis

- The synthesis of furocoumarins in ionic liquids demonstrates an innovative, environmentally friendly approach to creating complex molecules, potentially applicable to the synthesis of related compounds (Rajesh et al., 2012).

properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO5/c1-26-19-4-2-3-16-11-18(22(25)28-20(16)19)21(24)23-12-14-5-7-15(8-6-14)17-9-10-27-13-17/h2-11,13H,12H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHWTHIBOMWOSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(furan-3-yl)benzyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2653253.png)

![2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2653267.png)

![3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2653270.png)

![N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2653272.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2653273.png)

![2-phenyl-6-[(4-phenylpiperazino)methyl]-4(3H)-pyrimidinone](/img/structure/B2653275.png)